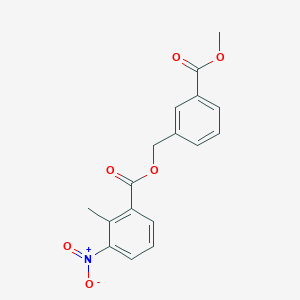![molecular formula C19H21ClN2O B4111619 N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4111619.png)
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]benzamide
Overview
Description
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]benzamide (also known as BCTC) is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH. TRPV1 is involved in various physiological and pathological processes, including pain sensation, inflammation, and cancer. Therefore, BCTC has been extensively studied for its potential therapeutic and research applications.
Mechanism of Action
BCTC acts as a competitive antagonist of TRPV1 by binding to the channel pore and blocking the influx of cations. BCTC has been shown to inhibit TRPV1-mediated responses in various cell types, including sensory neurons, dorsal root ganglion neurons, and HEK293 cells expressing TRPV1. BCTC has also been shown to inhibit capsaicin-induced pain behavior in animal models.
Biochemical and Physiological Effects
BCTC has been shown to have various biochemical and physiological effects, including the inhibition of TRPV1-mediated calcium influx, the inhibition of TRPV1-mediated membrane depolarization, the inhibition of TRPV1-mediated neurotransmitter release, and the inhibition of capsaicin-induced pain behavior in animal models. BCTC has also been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
BCTC has several advantages for lab experiments, including its high potency and selectivity for TRPV1, its availability as a commercial reagent, and its ability to inhibit TRPV1-mediated responses in various cell types and animal models. However, BCTC also has some limitations, including its potential off-target effects, its potential toxicity at high concentrations, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of BCTC and TRPV1. One direction is to investigate the role of TRPV1 in other physiological and pathological processes, such as metabolism, cardiovascular function, and neurodegeneration. Another direction is to develop more potent and selective TRPV1 antagonists for therapeutic and research applications. Furthermore, the structural and biophysical studies of TRPV1 and its ligands may provide insights into the mechanism of TRPV1 activation and inhibition, which may lead to the development of novel TRPV1 modulators.
Scientific Research Applications
BCTC has been widely used in scientific research to investigate the role of TRPV1 in various physiological and pathological processes. BCTC has been shown to inhibit TRPV1-mediated responses, including calcium influx, membrane depolarization, and neurotransmitter release. BCTC has also been used to study the pharmacology and biophysics of TRPV1, including the structure-activity relationship of TRPV1 ligands and the gating mechanism of TRPV1.
properties
IUPAC Name |
N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-9-11-22(12-10-14)18-8-7-16(13-17(18)20)21-19(23)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTRDJGOLQFVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111556.png)
![2-[(2-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4111557.png)


![2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4111574.png)

![N-[4-(benzyloxy)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4111595.png)
![5,5'-[(3,3'-dimethyl-4,4'-biphenyldiyl)diimino]bis(5-oxopentanoic acid)](/img/structure/B4111606.png)
![6-amino-3-methyl-1-(2-naphthyl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111609.png)
![2-(2,5-dimethylphenoxy)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B4111614.png)
![3-chloro-N-[4-iodo-2-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4111616.png)
![N-(4-chloro-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4111622.png)
![4-methyl-3-(1-piperidinylsulfonyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4111629.png)